![molecular formula C22H20N2O5S B5882857 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid, also known as Mecamylamine, is a chemical compound that has been extensively studied for its bioactive properties. It is a non-competitive antagonist of nicotinic acetylcholine receptors, which are found in the nervous system and play a crucial role in various physiological processes.
作用機序
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acts as a non-competitive antagonist of nicotinic acetylcholine receptors, which are found in the nervous system. By binding to these receptors, this compound blocks the action of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes, including muscle contraction and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that it can modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to have anti-inflammatory properties, which may be relevant in the context of various inflammatory disorders.
実験室実験の利点と制限
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid has several advantages for use in lab experiments. It has a well-defined mechanism of action and can be easily synthesized and purified. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several future directions for research on 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid. One area of interest is the potential therapeutic applications of this compound in the treatment of various psychiatric disorders. Another area of interest is the development of novel this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential for use in various disease contexts.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its bioactive properties. It has a well-defined mechanism of action and has shown potential for therapeutic applications in the treatment of various psychiatric disorders. Further research is needed to better understand its biochemical and physiological effects and its potential for use in various disease contexts.
合成法
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with N-phenylglycine and 4-methylbenzenesulfonyl chloride. The resulting product is then purified and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-addictive properties, particularly in the context of nicotine addiction. Studies have also suggested that this compound may have therapeutic potential in the treatment of various psychiatric disorders, including depression and schizophrenia.
特性
IUPAC Name |
2-[[2-(N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-16-11-13-18(14-12-16)30(28,29)24(17-7-3-2-4-8-17)15-21(25)23-20-10-6-5-9-19(20)22(26)27/h2-14H,15H2,1H3,(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQAKCUZTZZLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)
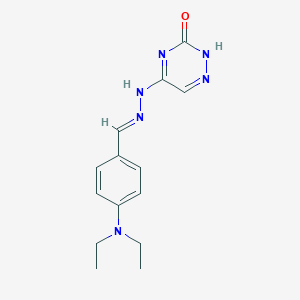
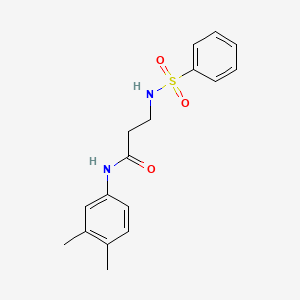

![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
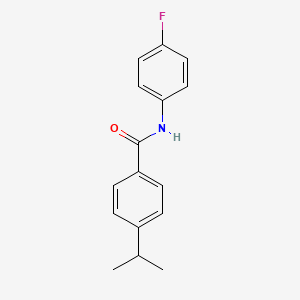
![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
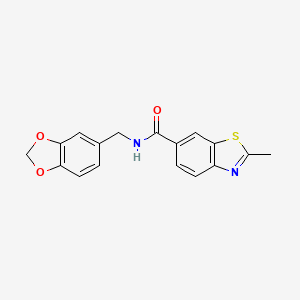
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)
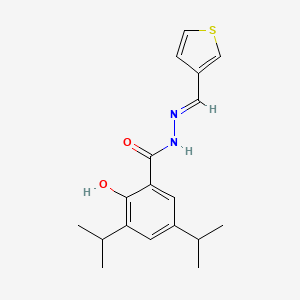
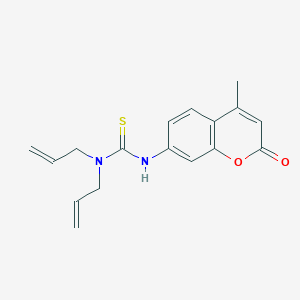
![1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone](/img/structure/B5882856.png)